molecular formula C18H26N2O2 B1412834 Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate CAS No. 1259040-08-8

Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate

Cat. No.: B1412834
CAS No.: 1259040-08-8
M. Wt: 302.4 g/mol
InChI Key: NIQBWUJVHGOJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-benzyl-2,8-diazaspiro[45]decane-4-carboxylate is a chemical compound with the molecular formula C18H27ClN2O2 It is known for its unique spirocyclic structure, which includes a diazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The process may involve multiple steps, including the formation of intermediate compounds, followed by cyclization and esterification reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, organic solvents, mild heating.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amine derivatives.

    Substitution: Substituted spirocyclic compounds.

Scientific Research Applications

Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex spirocyclic molecules, which are valuable in drug discovery and development.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its therapeutic potential.

Comparison with Similar Compounds

    2,8-Diazaspiro[4.5]decane: A simpler spirocyclic compound with similar structural features but lacking the ester and benzyl groups.

    8-Tert-butyl 4-ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate:

Uniqueness: Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-2-22-17(21)16-13-20(12-15-6-4-3-5-7-15)14-18(16)8-10-19-11-9-18/h3-7,16,19H,2,8-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQBWUJVHGOJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CCNCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate
Reactant of Route 2
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate
Reactant of Route 3
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate
Reactant of Route 4
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate
Reactant of Route 5
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate
Reactant of Route 6
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.